molecular formula C14H21BO3 B1589562 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 797762-23-3

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1589562
CAS RN: 797762-23-3
M. Wt: 248.13 g/mol
InChI Key: PEWMYAHTUICUAM-UHFFFAOYSA-N
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Description

“2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are valuable building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through the reaction of boronic acids with alcohols . A study on the synthesis of some 2-methoxyphenols derivatives might provide some insights .


Chemical Reactions Analysis

Boronic esters, such as this compound, are known to undergo protodeboronation, a reaction that involves the removal of the boron group .

Scientific Research Applications

Synthetic Methodologies and Protective Group Strategies

  • Protective Group Removal : A study by Oikawa et al. (1982) highlighted the specific removal of o-methoxybenzyl protection by DDQ oxidation. This method proved efficient for methoxybenzyl protecting groups of alcohols, offering neutral conditions that preserve other usual protecting and functional groups (Oikawa, Yoshioka, & Yonemitsu, 1982).

  • Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine. This advancement facilitated the synthesis of oligoribonucleotides via the phosphotriester approach, demonstrating the group's rapid removal from oligoribonucleotides by triphenylmethyl fluoroborate (Takaku & Kamaike, 1982).

Synthesis of Complex Molecules

  • Artificial Cyclase for Polyprenoids : Ishibashi et al. (2004) described the use of a new artificial cyclase, effective for the enantioselective cyclization of 2-(polyprenyl)phenol derivatives. This method allowed the synthesis of polycyclic terpenoids bearing a chroman skeleton, showcasing the utility of such catalysts in complex molecule synthesis (Ishibashi, Ishihara, & Yamamoto, 2004).

  • Antioxidant Studies : Research by Watanabe et al. (2012) investigated 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) from the Pacific oyster as a potent antioxidant. This study provides insight into the potential applications of methoxybenzyl-derived compounds in preventing and treating liver diseases through oxidation inhibition processes (Watanabe et al., 2012).

Safety and Hazards

While specific safety data for this compound was not found, it’s important to handle all chemicals with care. Boronic esters can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMYAHTUICUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465147
Record name 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

797762-23-3
Record name 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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